4-(4-ethoxybenzoyl)morpholine
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Overview
Description
4-(4-Ethoxybenzoyl)morpholine is a chemical compound that belongs to the class of morpholines, which are characterized by a six-membered ring containing one oxygen atom and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethoxybenzoyl)morpholine typically involves the reaction of morpholine with 4-ethoxybenzoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the reactants. The reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethoxybenzoyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Ethoxybenzoyl)morpholine has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds. Its unique structure makes it a valuable building block for the development of new molecules.
Biology: In biological research, this compound can be used as a probe to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: . Its chemical properties may be exploited to create new drugs with therapeutic benefits.
Industry: In the industrial sector, this compound can be used in the production of materials, such as polymers and coatings. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
4-(4-Ethoxybenzoyl)morpholine is similar to other morpholine derivatives, such as 4-(benzoyl)morpholine and 4-(methoxybenzoyl)morpholine. These compounds share the morpholine core but differ in the substituents attached to the benzene ring. The presence of the ethoxy group in this compound gives it unique chemical properties compared to its analogs.
Comparison with Similar Compounds
4-(Benzoyl)morpholine
4-(Methoxybenzoyl)morpholine
4-(Ethylbenzoyl)morpholine
Properties
IUPAC Name |
(4-ethoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-5-3-11(4-6-12)13(15)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUANUPQKRDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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